Cas no 1055991-02-0 (Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt)

Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
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- cyclo (Arg-Ala-Asp-d-Phe-Cys)
- c(RADfC)
- Cyclo(-Arg-Ala-Asp-D-Phe-Cys)
- 2-[(2R,5R,8R,11S,14S)-5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
- Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt
-
- MDL: MFCD18643372
- Inchi: 1S/C25H36N8O7S/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28)/t13-,15-,16+,17+,18-/m0/s1
- InChI Key: LPGMHCBATHLBCF-MWTISTBLSA-N
- SMILES: SC[C@H]1C(N[C@H](C(N[C@@H](C)C(N[C@H](CC(=O)O)C(N[C@@H](C(N1)=O)CC1C=CC=CC=1)=O)=O)=O)CCC/N=C(\N)/N)=O
Computed Properties
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 41
- Rotatable Bond Count: 9
- Complexity: 1000
- Topological Polar Surface Area: 248
Experimental Properties
- Density: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C272245-2.5mg |
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt |
1055991-02-0 | 2.5mg |
$ 525.00 | 2022-04-01 | ||
Biosynth | PCI-3960-PI-25 mg |
Cyclo(Arg-Ala-Asp-D-Phe-Cys) |
1055991-02-0 | 25mg |
$860.25 | 2023-01-03 | ||
TRC | C272245-5mg |
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt |
1055991-02-0 | 5mg |
$ 1090.00 | 2022-04-01 | ||
Biosynth | PCI-3960-PI-5 mg |
Cyclo(Arg-Ala-Asp-D-Phe-Cys) |
1055991-02-0 | 5mg |
$217.80 | 2023-01-03 | ||
abcr | AB545277-5mg |
c(RADfC) Trifluoroacetate; . |
1055991-02-0 | 5mg |
€454.00 | 2024-08-02 | ||
TRC | C272245-1mg |
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt |
1055991-02-0 | 1mg |
$ 330.00 | 2022-04-01 | ||
abcr | AB545277-1 mg |
c(RADfC) Trifluoroacetate; . |
1055991-02-0 | 1mg |
€151.40 | 2022-07-29 | ||
abcr | AB545277-5 mg |
c(RADfC) Trifluoroacetate; . |
1055991-02-0 | 5mg |
€454.00 | 2022-07-29 | ||
Biosynth | PCI-3960-PI-1 mg |
Cyclo(Arg-Ala-Asp-D-Phe-Cys) |
1055991-02-0 | 1mg |
$74.80 | 2023-01-03 | ||
abcr | AB545277-1mg |
c(RADfC) Trifluoroacetate; . |
1055991-02-0 | 1mg |
€151.40 | 2024-08-02 |
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) Trifluoroacetate Salt: A Comprehensive Overview in Modern Chemical Biology
The compound with the CAS number 1055991-02-0, specifically named as Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt, represents a significant advancement in the field of chemical biology and pharmaceutical research. This cyclic peptide derivative has garnered considerable attention due to its unique structural properties and promising applications in various biological and therapeutic contexts. The trifluoroacetate salt form enhances the solubility and stability of the peptide, making it an invaluable tool for researchers exploring novel drug mechanisms and biomolecular interactions.
Peptides have long been recognized for their role in mediating a wide array of biological processes, ranging from cell signaling to immune responses. Among these, cyclic peptides have emerged as particularly potent modulators due to their enhanced resistance to enzymatic degradation and improved bioavailability. The specific sequence Arg-Ala-Asp-D-Phe-Cys within this cyclic structure is strategically designed to interact with target proteins, making it a versatile scaffold for drug development. The introduction of the trifluoroacetate moiety further refines its pharmacological profile, contributing to its suitability for both in vitro and in vivo studies.
Recent research has highlighted the potential of this compound in modulating inflammatory pathways and immune responses. Studies have demonstrated that the cyclic peptide can interact with specific receptors and enzymes, leading to altered signaling cascades that may have therapeutic implications in conditions such as autoimmune diseases and chronic inflammation. The trifluoroacetate salt form has been particularly noted for its ability to enhance binding affinity and reduce metabolic clearance, thereby prolonging its biological activity.
In the realm of drug discovery, this compound serves as a valuable scaffold for designing novel therapeutics. Its unique structural features allow for modifications that can fine-tune its specificity and efficacy. For instance, researchers have explored derivatives of this peptide that exhibit enhanced binding to particular targets, such as cytokine receptors or intracellular signaling proteins. These modifications have opened up new avenues for treating a variety of diseases by targeting key molecular pathways.
The trifluoroacetate salt form also plays a crucial role in improving the compound's pharmacokinetic properties. Solubility is a critical factor in drug formulation, and the addition of trifluoroacetate significantly enhances the solubility of the peptide, facilitating its use in diverse experimental systems. This improvement has enabled more efficient delivery methods and broader applicability in preclinical studies.
Advances in synthetic chemistry have further refined the production of this compound, making it more accessible for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) have been optimized to produce high-purity batches of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt, ensuring consistency and reliability in experimental outcomes. These advancements have accelerated the pace of discovery in chemical biology, allowing researchers to explore complex biological questions with greater precision.
The compound's potential extends beyond basic research; it holds promise for therapeutic applications as well. Preclinical studies have begun to uncover its efficacy in models of inflammation and immune modulation. The ability of this cyclic peptide to interact with key biological targets suggests that it could be developed into a novel therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Collaborative efforts between chemists, biologists, and pharmacologists are essential for maximizing the potential of this compound. By integrating insights from multiple disciplines, researchers can develop innovative strategies for utilizing Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt in both academic research and drug development pipelines. The trifluoroacetate salt form has already proven to be a valuable asset in these endeavors, providing a stable and soluble platform for exploring new therapeutic modalities.
The future direction of research on this compound is likely to focus on expanding its applications across different disease areas. Investigating its interactions with additional biological targets and exploring combination therapies could unlock new therapeutic possibilities. Additionally, advancements in computational modeling and high-throughput screening may further enhance the design and optimization process for derivatives of this peptide.
In conclusion, Cyclo(-Arg-Ala-Asp-D-Phe-Cys) trifluoroacetate salt represents a significant contribution to the field of chemical biology. Its unique structural features, enhanced solubility due to the trifluoroacetate moiety, and promising biological activities make it a valuable tool for both research and therapeutic development. As our understanding of biological processes continues to evolve, compounds like this are poised to play an increasingly important role in advancing medical science.
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